O-{4-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-{4-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate is a compound that belongs to the class of aromatic N,N-disubstituted carbamates and thiocarbamates. These compounds are known for their potential as cholinesterase inhibitors, which makes them of interest in the field of medicinal chemistry, particularly for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate typically involves the reaction of 4-fluoroaniline with a suitable carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
O-{4-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halogens. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a thiol or thioether .
Wissenschaftliche Forschungsanwendungen
O-{4-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of O-{4-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate involves the inhibition of cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition occurs through the formation of a covalent bond between the carbamate group of the compound and the active site serine residue of the enzyme. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate: Another cholinesterase inhibitor with similar structure and function.
2-(phenylcarbamoyl)phenyl diphenylcarbamate: Known for its potent inhibition of butyrylcholinesterase.
Uniqueness
O-{4-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and optimizing cholinesterase inhibition .
Eigenschaften
Molekularformel |
C16H15FN2O2S |
---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
O-[4-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H15FN2O2S/c1-19(2)16(22)21-14-9-3-11(4-10-14)15(20)18-13-7-5-12(17)6-8-13/h3-10H,1-2H3,(H,18,20) |
InChI-Schlüssel |
VNUAESLTGNEYSC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.